molecular formula C10H10N2O5 B13881280 (N-Methyl-4-nitrobenzamido)ethanoic acid

(N-Methyl-4-nitrobenzamido)ethanoic acid

Cat. No.: B13881280
M. Wt: 238.20 g/mol
InChI Key: UMZUJULAJNWKSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[methyl-(4-nitrobenzoyl)amino]acetic acid is an organic compound that features a nitrobenzoyl group attached to an amino acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[methyl-(4-nitrobenzoyl)amino]acetic acid typically involves the following steps:

    Nitration of Benzoyl Chloride: Benzoyl chloride is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 4-nitrobenzoyl chloride.

    Formation of Methyl 4-nitrobenzoyl Amine: The 4-nitrobenzoyl chloride is then reacted with methylamine to form methyl 4-nitrobenzoyl amine.

    Acylation with Glycine: Finally, the methyl 4-nitrobenzoyl amine is acylated with glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield 2-[methyl-(4-nitrobenzoyl)amino]acetic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[methyl-(4-nitrobenzoyl)amino]acetic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide or other strong nucleophiles.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: 2-[methyl-(4-aminobenzoyl)amino]acetic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-nitrobenzoic acid and methylamine.

Scientific Research Applications

2-[methyl-(4-nitrobenzoyl)amino]acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[methyl-(4-nitrobenzoyl)amino]acetic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-nitrobenzoic acid: Shares the nitrobenzoyl group but lacks the amino acid backbone.

    2-[methyl-(4-aminobenzoyl)amino]acetic acid: The reduced form of the compound with an amino group instead of a nitro group.

    N-acetyl-4-nitroaniline: Contains a similar nitrobenzoyl group but with different substituents.

Uniqueness

2-[methyl-(4-nitrobenzoyl)amino]acetic acid is unique due to its combination of a nitrobenzoyl group and an amino acid backbone, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H10N2O5

Molecular Weight

238.20 g/mol

IUPAC Name

2-[methyl-(4-nitrobenzoyl)amino]acetic acid

InChI

InChI=1S/C10H10N2O5/c1-11(6-9(13)14)10(15)7-2-4-8(5-3-7)12(16)17/h2-5H,6H2,1H3,(H,13,14)

InChI Key

UMZUJULAJNWKSG-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)O)C(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.